molecular formula C11H14FNO2 B2496995 Ethyl N-(4-fluorophenyl)alaninate CAS No. 98926-59-1

Ethyl N-(4-fluorophenyl)alaninate

Cat. No. B2496995
CAS RN: 98926-59-1
M. Wt: 211.236
InChI Key: OGSKLRNKYVULDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl N-(4-fluorophenyl)alaninate involves multiple steps, starting from precursors such as ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, leading to the formation of the target compound through reactions like ammonium acetate in glacial acetic acid treatment. This process is characterized by its ability to yield complex structures, demonstrating the compound's versatile synthetic accessibility (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is defined by its orthorhombic space group Pbca, with precise unit-cell parameters indicating a structured crystalline form. The compound exhibits an intramolecular N–H…O hydrogen bond, creating an S(6) graph-set motif, essential for understanding its chemical behavior and reactivity (Sapnakumari et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underlining its utility in synthesizing more complex molecules. Its reactivity is significant for developing pharmacologically active molecules, as seen in its role as an intermediate in synthesizing denagliptin, where its chiral center is critical (Appell et al., 2013).

Physical Properties Analysis

Analyzing the physical properties of this compound involves understanding its crystalline structure, as detailed by X-ray diffraction studies. These studies reveal the compound's stability, crystallinity, and specific geometric arrangements, vital for its applications in material science and chemistry (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with various chemical groups, are crucial for its utility in synthetic chemistry. Its ability to form stable compounds with desired functionalities through reactions such as hydrogenation demonstrates its versatile chemical nature (Appell et al., 2013).

Scientific Research Applications

Synthesis and Drug Development

Ethyl N-(4-fluorophenyl)alaninate and its derivatives are primarily used as intermediates in the synthesis of various drugs and active pharmaceutical ingredients. The synthesis of (S)-N-Boc-bis(4-fluorophenyl)alanine, a derivative of this compound, has been extensively documented due to its role as an intermediate in the synthesis of denagliptin, showcasing the compound's significance in drug synthesis and manufacturing (Appell et al., 2013). Another study highlights the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, underlining the compound's importance in chemical synthesis and its potential applications in drug development (Sapnakumari et al., 2014).

Biomedical Applications

The derivatives of this compound have found applications in various biomedical domains. For instance, Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) is a novel small molecule that selectively inhibits Toll-like receptor 4-mediated signaling and has shown promising results in protecting mice against LPS-induced lethality by inhibiting the production of multiple cytokines and NO (Sha et al., 2007). Furthermore, biodegradable polyphosphazenes containing ethyl alanato side groups have been investigated for applications like drug delivery matrices, tissue-engineering scaffolds, and bone-type composites, demonstrating the versatility of this compound derivatives in biomedicine (Singh et al., 2006).

Conjugation and Stability Studies

Studies on the stability of conjugates of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine in Avena sativa highlight the compound's significance in understanding the metabolism of certain pharmaceuticals and the importance of extraction methods in the stability of these conjugates (Pillmoor et al., 1982).

Safety and Hazards

The safety data sheet for a similar compound, 4-Ethylphenol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling such compounds .

properties

IUPAC Name

ethyl 2-(4-fluoroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKLRNKYVULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98926-59-1
Record name ethyl 2-[(4-fluorophenyl)amino]propanoate
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